molecular formula C12H8N6O2S3 B12504761 2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)

2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)

Cat. No.: B12504761
M. Wt: 364.4 g/mol
InChI Key: XJVDCSALPPALSR-UHFFFAOYSA-N
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Description

2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and pesticidal properties . The unique structure of this compound, which includes a sulfur bridge and multiple nitrogen atoms, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is favored for its efficiency and environmentally friendly approach.

Chemical Reactions Analysis

2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, phenyl isothiocyanate, and sodium hydride . The major products formed from these reactions are hydrazinecarbodithioates and their cyclization products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit specific enzymes involved in cell proliferation . Additionally, its antioxidant activity is related to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8N6O2S3

Molecular Weight

364.4 g/mol

IUPAC Name

7-methyl-2-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C12H8N6O2S3/c1-5-3-7(19)17-9(13-5)21-11(15-17)23-12-16-18-8(20)4-6(2)14-10(18)22-12/h3-4H,1-2H3

InChI Key

XJVDCSALPPALSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)SC3=NN4C(=O)C=C(N=C4S3)C

Origin of Product

United States

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